![molecular formula C7H6N4O2 B2382496 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 72668-56-5](/img/structure/B2382496.png)
6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is a chemical compound with the molecular formula C7H6N4O2 and a molecular weight of 178.15 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione consists of 7 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione has been explored in the context of synthetic chemistry. For example, studies have investigated its synthesis and reactivity, particularly in the formation of heterocyclic dicarboxylic acid esters and their interactions with nucleophilic agents (Lehmann, Kraatz, & Korte, 1973).
NMR Spectroscopy Studies
Research has also focused on its structural aspects using NMR spectroscopy. This includes examining its tautomeric structures and the variations in these structures under different conditions (Sinkkonen et al., 2002).
Tautomerism and Molecular Structure
Further studies have delved into the tautomerism of related compounds, offering insights into their molecular structure and behavior in various solutions (Barlin, 1979).
Reactivity Toward Biological Agents
Additionally, there has been research on the reactivity of compounds related to 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione with different reagents for potential biological evaluations (Rashad et al., 2009).
Application in Luminescence
The compound has also found applications in the development of luminescent materials. Research in this area has explored its use in creating structures that exhibit unique photoluminescent properties (Zhou et al., 2015).
Propiedades
IUPAC Name |
6-methyl-7H-pyrazino[2,3-d]pyridazine-5,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-7(13)5-4(6(12)10-11)8-2-3-9-5/h2-3H,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUBLQHYYQQNEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NC=CN=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

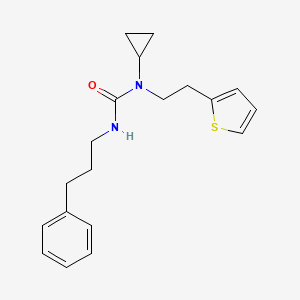
![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)
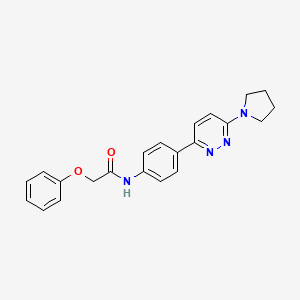

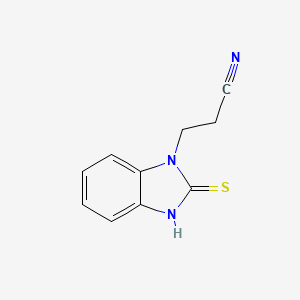
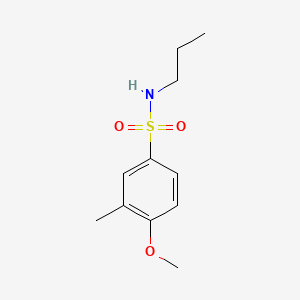
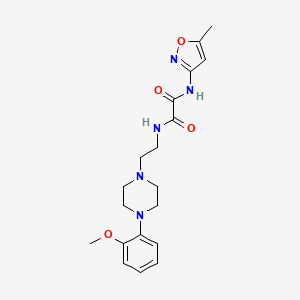
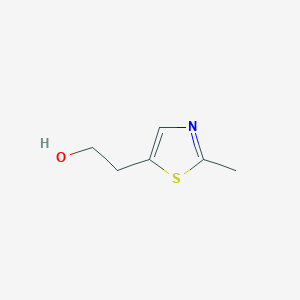
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)


